molecular formula C13H11I B6248206 4-iodo-3-methyl-1,1'-biphenyl CAS No. 3419-50-9

4-iodo-3-methyl-1,1'-biphenyl

Cat. No.: B6248206
CAS No.: 3419-50-9
M. Wt: 294.1
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in modern chemistry. nih.gov These structures are not merely simple aromatic hydrocarbons; their unique stereochemical and electronic properties make them privileged scaffolds in medicinal chemistry and materials science. doaj.org A vast number of biphenyl derivatives are integral components of marketed drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and anti-cancer properties. nih.govdoaj.orgbiosynce.com

Beyond pharmaceuticals, biphenyl derivatives are crucial in the development of advanced materials. They serve as foundational units for liquid crystals, which are essential for display technologies, and are used in the creation of fluorescent layers in organic light-emitting diodes (OLEDs). nih.govjetir.org The versatility of the biphenyl core allows for its functionalization, enabling the synthesis of a diverse array of complex molecules, including agricultural products and polymers. nih.govarabjchem.org

Role of Halogenated Biphenyls as Synthetic Intermediates

To utilize the biphenyl framework in synthesis, it must often be functionalized with reactive groups. arabjchem.orgresearchgate.net Halogenated biphenyls, particularly those containing iodine, are highly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. arabjchem.orgresearchgate.netcymitquimica.com The presence of an iodine atom, as seen in iodoarenes, renders the molecule susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnsf.gov

These iodo-substituted compounds are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Kumada, and Ullmann couplings. nih.govnih.govorgsyn.org These reactions are cornerstones of modern synthetic organic chemistry, allowing for the efficient construction of complex molecular architectures from simpler precursors. nih.gov The C-I bond is particularly reactive, often allowing for milder reaction conditions compared to other halogenated analogs, which is a significant advantage in the synthesis of sensitive or complex target molecules. nsf.govnih.gov

Overview of Research Trajectories for 4-Iodo-3-methyl-1,1'-biphenyl

The specific compound, this compound, is a strategically functionalized molecule positioned as a valuable intermediate in organic synthesis. Its structure combines the biphenyl scaffold with two key functional handles: a reactive iodo group and a methyl group. The iodo group, located at the 4-position, is the primary site for synthetic modification, making it an ideal substrate for cross-coupling reactions. acs.orgnsf.govacs.org

Research involving this compound is primarily directed towards its use as a building block for creating more complex, polyfunctional molecules. For instance, it has been utilized in the synthesis of complex acrylate (B77674) derivatives, highlighting its role as a precursor in multi-step synthetic sequences. rsc.org The methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which can be exploited to achieve specific outcomes in synthesis or to fine-tune the properties of the final product. Given the established importance of substituted biphenyls in drug discovery and materials science, the research trajectory for this compound is focused on its application in the synthesis of novel compounds for these fields, such as small-molecule inhibitors or advanced materials. biosynce.comacs.org

Chemical Compound Data

Table 1: Properties of this compound

Property Value Source
CAS Number 3419-50-9 aksci.comsigmaaldrich.com
Molecular Formula C13H11I aksci.com
Molecular Weight 294.13 g/mol aksci.com
Appearance White crystalline solid lookchem.com

| IUPAC Name | this compound | |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl (E)-3-((2-fluorophenyl)(4-iodo-3'-methyl-[1,1'-biphenyl]-3-yl)amino)acrylate

Properties

CAS No.

3419-50-9

Molecular Formula

C13H11I

Molecular Weight

294.1

Purity

95

Origin of Product

United States

Reactivity and Transformation Pathways of 4 Iodo 3 Methyl 1,1 Biphenyl

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site in the molecule, primarily due to its lower bond dissociation energy compared to other carbon-halogen bonds. This characteristic makes the iodine atom an excellent leaving group and facilitates a variety of important chemical reactions.

While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the aryl iodide moiety of 4-iodo-3-methyl-1,1'-biphenyl readily participates in transition-metal-catalyzed cross-coupling reactions. These processes, which proceed via a formal nucleophilic substitution of the iodide, are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include:

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This method is highly efficient for the formation of arylalkynes. The reaction is typically carried out under mild conditions, using a base such as an amine. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govacs.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling: In this versatile palladium-catalyzed reaction, the aryl iodide is coupled with an organoboron compound, typically a boronic acid or ester. google.comresearchgate.net This reaction is widely used for the synthesis of biaryl compounds and other complex organic molecules. gre.ac.ukrsc.org

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. researchgate.netdntb.gov.ua

These coupling reactions are summarized in the table below:

Coupling Reaction Nucleophile/Coupling Partner Catalyst System Bond Formed
SonogashiraTerminal AlkynePd(0), Cu(I), BaseC(sp2)-C(sp)
Buchwald-HartwigAmine (R2NH)Pd(0), Ligand, BaseC(sp2)-N
Suzuki-MiyauraOrganoboron (RB(OH)2)Pd(0), Ligand, BaseC(sp2)-C(sp2) or C(sp2)-C(sp3)
NegishiOrganozinc (RZnX)Pd(0) or Ni(0)C(sp2)-C(sp2) or C(sp2)-C(sp3)

The polarizable carbon-iodine bond in this compound allows for the facile generation of highly reactive organometallic intermediates. These intermediates effectively reverse the polarity of the carbon atom, transforming it from an electrophilic to a nucleophilic center (umpolung).

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-methyl-[1,1'-biphenyl]-4-yl)magnesium iodide. adichemistry.comwikipedia.org The formation of Grignard reagents is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. mnstate.edulibretexts.org These reagents are powerful nucleophiles and strong bases, reacting with a wide range of electrophiles to form new carbon-carbon bonds. researchgate.net

Organolithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid iodine-lithium exchange to form (3-methyl-[1,1'-biphenyl]-4-yl)lithium. nih.gov This transformation is highly efficient and provides a direct route to a potent carbon nucleophile.

Organozinc Reagents: Organozinc compounds can be prepared from this compound, often for use in subsequent Negishi coupling reactions. organic-chemistry.org These reagents can be generated through the reaction of the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl2) or directly from the aryl iodide using activated zinc. Organozinc reagents are generally more tolerant of functional groups compared to their Grignard and organolithium counterparts. researchgate.net

The generation of these organometallic intermediates is summarized below:

Organometallic Reagent Reagent/Metal Typical Solvent Key Characteristics
GrignardMg(0)Diethyl ether, THFStrong nucleophile and base
Organolithiumn-BuLi, sec-BuLi, t-BuLiTHF, Diethyl etherHighly reactive nucleophile and strong base
OrganozincZn dust, Rieke Zinc, or transmetalation from Li/Mg reagentsTHF, DMFGood functional group tolerance

The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage upon initiation by radical initiators, light, or heat to generate an aryl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations. While specific studies on this compound are not prevalent, the reactivity of aryl iodides in radical reactions is well-established. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. A common application of such reactivity is in radical cyclization reactions, where the initially formed aryl radical can add to a suitably positioned intramolecular double or triple bond to form a new ring system.

Reactivity of the Methyl Substituent on the Biphenyl (B1667301) Core

The methyl group at the 3-position of the biphenyl system exerts a significant influence on the molecule's electronic properties and the regioselectivity of its reactions. As an electron-donating group, the methyl substituent activates the aromatic ring to which it is attached towards electrophilic aromatic substitution. libretexts.org Theoretical studies on methyl-substituted biphenyls have shown that the position of the methyl group affects the electronic properties of the molecule, such as the energy gap and electrochemical hardness. rdd.edu.iqresearchgate.netjournalofbabylon.comjournalofbabylon.com

In electrophilic aromatic substitution reactions, the methyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself due to its electron-donating inductive and hyperconjugation effects. However, the steric hindrance from the adjacent phenyl ring can influence the ortho:para ratio. In the case of 3-methylbiphenyl, electrophilic attack is favored at the 2-, 4-, and 6-positions of the methylated ring, as well as at the activated positions of the unsubstituted ring. spu.edu

The methyl group on the biphenyl core is not merely a passive directing group; it can also be a site for further chemical modification. A variety of functional group interconversion strategies can be employed to transform the methyl group into other functionalities, thereby increasing the synthetic utility of the this compound scaffold.

One of the most common transformations is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones' reagent. rsc.org More recent methods involve catalytic oxidation using molecular oxygen in the presence of radical initiators like N-bromosuccinimide (NBS) under photoirradiation. researchgate.net The resulting carboxylic acid can then serve as a handle for a wide range of further transformations, such as esterification, amidation, or conversion to an acyl chloride.

Another potential transformation is free-radical halogenation of the benzylic position of the methyl group using reagents like N-bromosuccinimide in the presence of a radical initiator. The resulting benzylic halide can then undergo nucleophilic substitution reactions to introduce a variety of functional groups.

These interconversions allow for the elaboration of the molecular structure, providing access to a diverse array of derivatives with potentially interesting physical, chemical, and biological properties. thieme-connect.comgoogle.comgoogle.comprepchem.comscience.govnih.govnih.gov

Reactivity of the Biphenyl Scaffold

The biphenyl structure consists of two phenyl rings linked by a single bond. The reactivity of this scaffold is influenced by the electronic communication between the rings and the presence of substituents. The phenyl group acts as an activating, ortho,para-directing group for electrophilic attack on the adjacent ring. youtube.com

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the existing substituents.

Ring A (Substituted with Iodo and Methyl): The methyl group (-CH₃) is an activating group that donates electron density via an inductive effect, directing incoming electrophiles to the ortho and para positions relative to it. libretexts.org The iodine atom (-I) is a deactivating group due to its electron-withdrawing inductive effect, but it also directs ortho and para because its lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.org

Ring B (Unsubstituted Phenyl): This ring is activated by the presence of the substituted phenyl group (Ring A). youtube.com Attack is directed to the ortho (2'- and 6'-) and para (4'-) positions.

Considering the combined effects, electrophilic attack is most likely to occur on the more activated ring. The methyl group on Ring A enhances its reactivity. Steric hindrance from the bulky iodine atom and the adjacent phenyl ring may influence the ratio of ortho to para products. libretexts.org Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group by a nucleophile. wikipedia.org This reaction is generally difficult for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgdalalinstitute.com The mechanism typically involves the formation of a negatively charged Meisenheimer complex. nih.gov

In this compound, the leaving group is the iodide ion. The ring is not strongly activated towards classical SNAr, as the methyl group is electron-donating and the phenyl group is only weakly withdrawing. However, under forcing conditions with extremely strong nucleophiles/bases (e.g., sodium amide), a substitution reaction can proceed via a benzyne (B1209423) intermediate. dalalinstitute.comyoutube.com In the context of SNAr reactions, the leaving group ability of halogens is often F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.comyoutube.com

The iodo and methyl substituents, along with the second phenyl ring, profoundly influence the electronic and steric properties of this compound.

Electronic Effects:

Methyl Group (-CH₃): This is an alkyl group that acts as an electron-donating group through induction. libretexts.org It activates the aromatic ring it is attached to, making it more susceptible to electrophilic attack compared to unsubstituted benzene. wikipedia.org

Phenyl Group (-C₆H₅): The second phenyl ring acts as an ortho,para-directing group for the ring it is attached to, activating it towards electrophilic substitution through resonance stabilization of the arenium ion intermediate. youtube.com

Steric Effects: The presence of substituents at the ortho positions of a biphenyl system can create significant steric hindrance, which restricts the free rotation around the central carbon-carbon single bond. semanticscholar.orgresearchgate.netresearchgate.net In this compound, the methyl group is ortho to the inter-ring bond. This steric bulk forces the two phenyl rings to adopt a twisted, non-planar conformation in their ground state. researchgate.net This twisting can affect the conjugation between the two rings and influence the accessibility of reactive sites to incoming reagents. researchgate.net The barrier to rotation in ortho-substituted biphenyls can be measured experimentally and calculated computationally to quantify the steric size of substituents. researchgate.netresearchgate.net

SubstituentElectronic EffectDirecting Effect (SEAr)Steric Effect
-CH₃ (Methyl) Activating (Inductive Donor)Ortho, ParaModerate
-I (Iodo) Deactivating (Inductive Acceptor)Ortho, ParaLarge
-C₆H₅ (Phenyl) Activating (Resonance Donor)Ortho, ParaVery Large

Structural and Conformational Analysis of 4 Iodo 3 Methyl 1,1 Biphenyl and Its Analogues

Advanced Spectroscopic Characterization for Structural Elucidation

While X-ray crystallography provides solid-state structural data, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and gas phases and for verifying its elemental composition and connectivity.

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

For 4-iodo-3-methyl-1,1'-biphenyl, NMR is crucial for confirming the regiochemistry of the substituents.

¹H NMR: The spectrum would show a complex set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The unsubstituted phenyl ring would give rise to multiplets corresponding to its five protons. The substituted ring would display three aromatic protons with distinct chemical shifts and splitting patterns. The proton at C2 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet. The methyl group would produce a characteristic singlet in the aliphatic region (around δ 2.4 ppm). rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show 13 distinct signals for the 13 unique carbon atoms. The carbon atom bonded to the iodine (C4) would exhibit a significantly shifted signal due to the heavy atom effect. The chemical shifts of the other carbons in the substituted ring would be influenced by the inductive and resonance effects of both the iodo and methyl groups. thieme-connect.de Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons, further aiding in the assignment.

By analyzing the chemical shifts and coupling patterns, and comparing them with data from known substituted biphenyls, the 1,3,4-substitution pattern on one ring and the connectivity to the second phenyl ring can be unambiguously confirmed. rsc.orgnih.gov

Table 2. Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Illustrative)
PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
-CH₃ (at C3)~2.4 (s)~20-22Typical range for an aryl methyl group.
C4-I-~90-100Directly bonded to iodine, significant upfield shift.
Aromatic H's7.0 - 7.9 (m)125 - 145Complex multiplets due to multiple couplings.
Quaternary C's-130 - 145Includes C1, C1', C3, C4.

Note: The values in Table 2 are illustrative predictions based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure m/z to several decimal places.

For this compound (molecular formula C₁₃H₁₁I), HRMS is essential for unambiguous molecular formula confirmation. The calculated exact mass is 293.9906 g/mol . An experimental HRMS measurement yielding a value extremely close to this would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

The mass spectrum itself would show a prominent molecular ion peak (M⁺) at m/z ≈ 294. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the iodine atom, which is a good leaving group, resulting in a strong peak at m/z = 167 ([M-I]⁺). Another potential fragmentation pathway is the loss of the methyl group, leading to a peak at m/z = 279 ([M-CH₃]⁺). The characteristic isotopic pattern of the fragments helps in their identification. nih.govupb.ro The combination of the accurate mass of the molecular ion and the logical fragmentation pattern provides definitive confirmation of the molecule's identity.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and elucidation of the molecular structure of this compound and its analogues. mdpi.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds, providing a unique spectroscopic fingerprint of the compound. researchgate.net

In the IR spectrum, the presence of characteristic absorption bands allows for the identification of key functional groups. For instance, the C-H stretching vibrations of the aromatic rings and the methyl group are typically observed in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively. The C=C stretching vibrations within the phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom.

Raman spectroscopy provides complementary information to IR spectroscopy. soton.ac.uk Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum, providing insights into the substitution pattern. The vibrational frequencies of the C-I bond are also accessible in the low-frequency region of the Raman spectrum.

Table 1: Representative Vibrational Frequencies for Substituted Biphenyls

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2950 - 2850
Aromatic C=C Stretch1600 - 1450
C-H in-plane bend1300 - 1000
C-H out-of-plane bend900 - 675
C-I Stretch< 600

Note: This table provides typical ranges for substituted biphenyls. Specific peak positions for this compound would require experimental data.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, is employed to probe the electronic structure and conjugation in this compound and its analogues. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the energy of this transition provides information about the extent of π-conjugation in the molecule.

The UV-Vis spectrum of biphenyl (B1667301) typically shows a strong absorption band (π → π* transition) around 250 nm. The presence of substituents on the phenyl rings can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity. In this compound, the iodine and methyl groups can influence the electronic transitions. The iodine atom, with its lone pairs of electrons, can participate in n → π* transitions, although these are often weak. The steric hindrance between the substituents can lead to a larger dihedral angle between the phenyl rings, reducing the extent of π-conjugation and potentially causing a blue shift (shift to shorter wavelength) of the main absorption band compared to a planar biphenyl system.

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule after it has absorbed light. Biphenyl and its derivatives are known to be fluorescent. rsc.org The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The quantum yield and lifetime of the fluorescence can be influenced by the nature and position of the substituents. The heavy iodine atom in this compound can promote intersystem crossing to the triplet state, which may lead to a decrease in fluorescence intensity and an increase in phosphorescence.

Table 2: Expected Electronic Absorption Data for Substituted Biphenyls

Compound TypeTypical λmax (nm)Transition Type
Unsubstituted Biphenyl~250π → π
Substituted Biphenyls240 - 280π → π
(variable)n → π*

Note: This table presents general expectations. The exact λmax for this compound would depend on the specific electronic effects and the dihedral angle.

Computational Chemistry in Conformational and Electronic Structure Prediction

Computational chemistry provides a powerful theoretical framework to complement experimental studies by predicting the conformational and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energetic properties of organic molecules. jcsp.org.pk By solving the Kohn-Sham equations, DFT can determine the minimum energy conformation of this compound. scispace.com This involves optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

A key aspect of the conformational analysis of biphenyl derivatives is the determination of the torsional potential energy surface, which describes the change in energy as the two phenyl rings rotate relative to each other. DFT calculations can map out this energy landscape, identifying the energy minima corresponding to stable conformations and the energy barriers for interconversion between them. For this compound, the steric clash between the iodine and methyl groups and the ortho hydrogens on the adjacent ring will be a major determinant of the equilibrium dihedral angle. DFT studies on similar substituted biphenyls have shown that such substitutions lead to a non-planar conformation. nih.gov

Prediction of Spectroscopic Properties and Intermolecular Interactions

DFT calculations can also be utilized to predict various spectroscopic properties of this compound. scispace.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the IR and Raman spectra can be predicted. researchgate.net While there might be a systematic deviation from experimental values, these calculated frequencies are invaluable for assigning the experimentally observed spectral bands to specific vibrational modes.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of the electronic transitions between the ground and excited states. figshare.com This allows for a theoretical understanding of the origin of the observed absorption bands and how they are influenced by the molecular structure.

Furthermore, DFT can provide insights into the nature and strength of intermolecular interactions. By analyzing the electron density distribution, it is possible to identify potential sites for hydrogen bonding, halogen bonding (involving the iodine atom), and van der Waals interactions, which govern the packing of the molecules in the solid state.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at a given temperature. researchgate.net

By running an MD simulation, one can observe the fluctuations of the dihedral angle between the phenyl rings, providing a more realistic picture of the molecule's shape in solution or at a finite temperature. This is particularly important for understanding how the molecule might interact with other molecules or its environment. MD simulations can also be used to calculate various thermodynamic properties and to explore the energy landscape in a more dynamic fashion than static DFT calculations.

Advanced Applications of this compound in Chemical Sciences Beyond Direct Synthetic Targets

The utility of this compound in the chemical sciences extends far beyond its role as a simple intermediate. Its unique structural features, namely the reactive iodine atom, the biphenyl backbone, and the methyl group, make it a valuable building block for the construction of complex molecular architectures and a versatile component in the development of novel catalytic systems. This article explores the advanced applications of this compound, focusing on its role in creating sophisticated supramolecular structures, functional materials, and innovative catalysts.

Future Directions and Research Perspectives

Exploration of Undiscovered Reactivity Modes

While the iodine substituent of 4-iodo-3-methyl-1,1'-biphenyl is primarily exploited for well-established cross-coupling reactions, its reactivity is far from fully explored. Future research will likely delve into novel transformations that move beyond conventional palladium-catalyzed processes. One promising avenue is the investigation of transition-metal-free annulations, where the iodo-biphenyl scaffold could serve as a key building block in the synthesis of complex polycyclic aromatic systems. thieme-connect.com The development of base- or organocatalyst-mediated reactions could provide access to seven-membered rings and other unique topologies. thieme-connect.com

Furthermore, the potential for radical-mediated reactions involving the carbon-iodine bond remains an area ripe for discovery. Photoredox catalysis, for instance, could enable unprecedented transformations, such as direct C-H functionalization of the biphenyl (B1667301) core or the introduction of complex alkyl groups, under mild and environmentally benign conditions. The interplay between the methyl group and the iodine atom could also lead to unique regioselective outcomes in these novel reactivity modes.

Integration with Artificial Intelligence and Automated Synthesis Platforms

Once a synthetic route is designed, automated platforms can execute the multi-step synthesis with minimal human intervention. nih.gov By combining computer-aided planning with robotic flow chemistry systems, researchers can rapidly synthesize not only this compound but also libraries of its derivatives for screening in various applications. synthiaonline.com This synergy between AI and automation will accelerate the discovery of new molecules with desired properties and facilitate the optimization of reaction conditions for large-scale production. mdpi.com The development of AI models capable of predicting reaction outcomes and proposing purification strategies will further streamline this process, making complex organic synthesis more accessible and reproducible. synthiaonline.comnih.gov

AI-Driven Synthesis TaskPotential Application to this compound
Retrosynthesis Planning Proposing novel, more efficient synthetic pathways from commercial starting materials. nih.gov
Reaction Condition Optimization Predicting optimal catalysts, solvents, and temperatures for coupling reactions. synthiaonline.com
Product Prediction Validating proposed synthetic steps and identifying potential side products. nih.gov
Automated Execution Enabling rapid, on-demand synthesis of derivatives using robotic flow platforms. synthiaonline.com

Design of Next-Generation Catalysts and Reagents

The synthesis of biphenyl derivatives often relies heavily on palladium-catalyzed cross-coupling reactions. A key future direction is the design of next-generation catalysts that are more active, stable, selective, and sustainable. Research will likely focus on moving away from homogenous palladium complexes, which can be costly and difficult to remove from the final product.

The development of heterogeneous catalysts, such as palladium supported on silica (B1680970) (Pd/SiO2) or other robust materials, is a promising alternative. beilstein-journals.org These catalysts can be easily separated from the reaction mixture and recycled, enhancing the economic and environmental viability of the synthesis. beilstein-journals.org Furthermore, exploring catalysts based on more abundant and less toxic metals, such as iron, copper, or nickel, could provide cost-effective alternatives to palladium. The use of phosphine-free catalytic systems is another area of interest, as it simplifies product purification and reduces waste. beilstein-journals.org The design of ligands that can stabilize catalytically active species and promote challenging transformations under milder conditions will continue to be a central theme in this field.

Expansion into Novel Material Science Applications

The rigid, aromatic structure of the biphenyl unit makes this compound an attractive building block for novel materials. Its potential extends beyond its use as a simple precursor. Future research will likely focus on incorporating this moiety into advanced functional materials.

One area of exploration is the synthesis of oligo(p-phenylene)s, which can self-assemble into supramolecular structures with potential applications in creating artificial ion channels or functionalized pores. nih.gov The iodo- and methyl-substituted biphenyl can be strategically used to tune the electronic properties and packing of these oligomers. Additionally, this compound could serve as a monomer or cross-linking agent in the development of high-performance polymers, such as shape-memory epoxies or liquid crystalline polymers, where the biphenyl mesogenic unit can impart desirable thermal and mechanical properties. researchgate.net The ability to functionalize the iodine position allows for the attachment of various other groups, opening pathways to a wide array of materials for electronics, photonics, and sensing.

Development of Sustainable and Economically Viable Synthetic Routes

Improving the sustainability and economic feasibility of synthesizing this compound is a critical objective for its broader application. Future research will emphasize the adoption of green chemistry principles. A significant advancement is the use of continuous-flow reactors, which offer better heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. beilstein-journals.org

Q & A

How can 4-iodo-3-methyl-1,1'-biphenyl be synthesized with high purity, and what methodological optimizations are critical for yield improvement?

Level: Basic
Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling reactions, where the iodine substituent acts as a leaving group. Key optimizations include:

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) paired with arylboronic acids.
  • Solvent and base: Use toluene/ethanol mixtures with K₂CO₃ to stabilize intermediates .
  • Temperature control: Moderate heating (80–100°C) to prevent dehalogenation side reactions.
  • Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients.

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄85–90%
Solvent SystemToluene/Ethanol (3:1)Reduces by-products
Reaction Time12–18 hoursMaximizes coupling efficiency

What advanced crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal:

  • Data collection: High-resolution datasets (θ < 25°) to resolve heavy iodine atoms.
  • Refinement: Anisotropic displacement parameters for iodine and methyl groups to address thermal motion artifacts .
  • Validation: Use PLATON to check for missed symmetry or twinning.
  • Challenges: Iodine’s high electron density may obscure lighter atoms; employ dual-space methods (e.g., SHELXD) for phasing .

How can environmental trace analysis of this compound be performed, and what are the limitations of current methods?

Level: Basic
Methodological Answer:
Headspace Single-Drop Microextraction (HS-SDME) coupled with GC-MS is effective:

  • Extraction solvent: 1-octanol for high partition coefficients of biphenyl derivatives.
  • Optimization: Adjust pH (neutral), temperature (60°C), and extraction time (30 min) .
  • Limitations: Low water solubility of biphenyls may require derivatization (e.g., acetylation) for improved detection .

Table 2: HS-SDME Performance Metrics

ParameterOptimal ValueDetection Limit (ppb)
Extraction Time30 min0.024 (biphenyl)
Solvent Volume2 µL0.056 (4-methyl-biphenyl)

How do substituents (iodine, methyl) influence the environmental persistence and toxicity of this compound compared to unsubstituted biphenyl?

Level: Advanced
Methodological Answer:

  • Persistence: Methyl groups enhance hydrophobicity, increasing soil adsorption, while iodine may slow biodegradation due to steric hindrance .
  • Toxicity: Iodine substitution could alter metabolic pathways, potentially increasing bioaccumulation risks despite biphenyl’s low PBT profile .
  • Contradictions: While biphenyl degrades in weeks, halogenated derivatives may persist longer; reconcile data using QSAR models and lab-based biodegradation assays .

What strategies are effective for incorporating this compound into high-performance polyimide films?

Level: Advanced
Methodological Answer:

  • Monomer design: Use the compound as a diamine precursor in polycondensation reactions with dianhydrides (e.g., BPDA).
  • Film fabrication: Optimize imidization temperature (250–300°C) to enhance crosslinking and thermal stability .
  • Performance testing:
    • Tensile strength: ASTM D882 for mechanical properties.
    • Thermogravimetric analysis (TGA): Decomposition thresholds >500°C indicate suitability for aerospace applications .

How can meta-cleavage pathways inform the biodegradation mechanism of this compound?

Level: Advanced
Methodological Answer:

  • Enzymatic cleavage: Identify dioxygenases (e.g., from Beijerinckia spp.) capable of breaking biphenyl rings.
  • Pathway mapping: Use LC-MS to track intermediates like 2,3-dihydroxybiphenyl and iodinated catechols .
  • Challenges: Iodine may inhibit enzyme activity; employ directed evolution or co-metabolism with non-halogenated analogs .

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